5-{[1-Benzylindol-3-yl]methylene}-4-thioxo-1,3-thiazolidin-2-one
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Overview
Description
5-{[1-Benzylindol-3-yl]methylene}-4-thioxo-1,3-thiazolidin-2-one is a heterocyclic compound that features a thiazolidinone core structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both sulfur and nitrogen atoms in its structure enhances its pharmacological properties, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-Benzylindol-3-yl]methylene}-4-thioxo-1,3-thiazolidin-2-one typically involves the condensation of 1-benzylindole-3-carbaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate in an ethanol solvent. The mixture is refluxed for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-{[1-Benzylindol-3-yl]methylene}-4-thioxo-1,3-thiazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Brominated or nitrated indole derivatives.
Scientific Research Applications
5-{[1-Benzylindol-3-yl]methylene}-4-thioxo-1,3-thiazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-{[1-Benzylindol-3-yl]methylene}-4-thioxo-1,3-thiazolidin-2-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one derivatives: These compounds share the thiazolidinone core structure and exhibit similar biological activities.
Indole derivatives: Compounds containing the indole moiety, which is known for its wide range of pharmacological properties.
Uniqueness
5-{[1-Benzylindol-3-yl]methylene}-4-thioxo-1,3-thiazolidin-2-one is unique due to the combination of the indole and thiazolidinone moieties in its structure. This dual functionality enhances its potential as a versatile scaffold for drug development, offering a broader spectrum of biological activities compared to compounds with only one of these moieties.
Properties
Molecular Formula |
C19H14N2OS2 |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
(5Z)-5-[(1-benzylindol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C19H14N2OS2/c22-19-20-18(23)17(24-19)10-14-12-21(11-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-10,12H,11H2,(H,20,22,23)/b17-10- |
InChI Key |
JLTFQRGQRJJSPS-YVLHZVERSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=S)NC(=O)S4 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=S)NC(=O)S4 |
Origin of Product |
United States |
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